molecular formula C8H9NO B1282845 3,4-Dihydro-2H-pyrano[2,3-b]pyridine CAS No. 26267-89-0

3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B1282845
CAS No.: 26267-89-0
M. Wt: 135.16 g/mol
InChI Key: VXFMNHKLXSDLKL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H9NO It is a member of the pyranopyridine family, characterized by a fused pyridine and pyran ring system

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine is the metabotropic glutamate receptor 2 (mGluR2) . This receptor has been extensively studied as a therapeutic target for several brain disorders, such as schizophrenia, depression, and Alzheimer’s disease .

Mode of Action

This compound interacts with mGluR2 as a negative allosteric modulator (NAM) . This means it binds to a site on the receptor that is distinct from the active site, leading to a decrease in the receptor’s activity . The compound exhibits potent mGluR2 functional activity in a glutamate-induced calcium mobilization assay .

Biochemical Pathways

The interaction of this compound with mGluR2 affects the glutamate signaling pathway . This pathway is crucial for normal brain function, and its dysregulation is associated with various neurological disorders . The compound’s action as a negative allosteric modulator of mGluR2 can help restore the balance in glutamate signaling .

Pharmacokinetics

Its potential as a positron emission tomography (pet) imaging ligand suggests it may have suitable bioavailability and metabolic stability for in vivo applications .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the activity of mGluR2, leading to changes in glutamate signaling . This can potentially alleviate symptoms of disorders associated with dysregulated glutamate signaling, such as schizophrenia, depression, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and 2-pyridone in the presence of a base such as potassium carbonate in ethanol under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scale-up, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structural arrangement provides distinct electronic and steric properties, making it a versatile scaffold for various chemical transformations and biological interactions .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMNHKLXSDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC=C2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543403
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26267-89-0
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives interesting for pharmaceutical research?

A1: Research indicates that specific derivatives within this chemical class exhibit high binding affinity to the metabotropic glutamate receptor 2 (mGluR2) [, ]. This receptor subtype is implicated in various neuropsychiatric disorders, making mGluR2 a promising therapeutic target.

Q2: How does 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13) interact with mGluR2?

A2: [11C]13 acts as a potent negative allosteric modulator (NAM) of mGluR2 [, ]. This means it binds to a site distinct from the glutamate binding site and reduces the receptor's activity.

Q3: What evidence supports the specific binding of [11C]13 to mGluR2 in vivo?

A3: Positron emission tomography (PET) studies in rats and nonhuman primates showed that [11C]13 accumulates in brain regions known to have high mGluR2 expression [, ]. Pre-treatment with other mGluR2 NAMs, like VU6001966 and MNI-137, significantly reduced the accumulation of [11C]13, indicating competition for the same binding site [, ].

Q4: Beyond [11C]13, what other synthetic approaches exist for this compound derivatives?

A4: Several strategies have been explored, including: * Intramolecular Inverse Electron Demand Diels-Alder Reactions: This approach utilizes appropriately functionalized 1,2,4-triazines with alkynes as starting materials, allowing for the introduction of various substituents [, , , , ]. * Microwave-Assisted Synthesis: This method, applied to the Diels-Alder approach, offers accelerated reaction times and potentially improved yields [, ].

Q5: How do structural modifications within the this compound scaffold influence biological activity?

A5: While the provided research focuses primarily on [11C]13, general synthetic approaches suggest that substitutions at various positions on the core scaffold are achievable [, , ]. This structural flexibility is crucial for exploring structure-activity relationships (SAR) and optimizing compounds for desired pharmacological properties.

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